4-(2-Oxo-1,2,4,5-tetrahydro-3H-1,3-benzodiazepine-3-yl)piperidine-1-carboxylic acid (R)-alpha-((4-morpholinopiperidino)carbonyl)-3,5-dimethyl-4-hydroxyphenethyl ester
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Overview
Description
BI-44370 is a CGRP (calcitonin gene-related peptide) receptor antagonist that can be used to treat migraines and other chronic pain.
Scientific Research Applications
Synthesis and Chemical Processing
The compound has been utilized in the development of manufacturing routes for specific receptor antagonists. For instance, it's used in the synthesis of (2S)-7-([4,4‘-bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid hydrochloride (SB-214857-A, lotrafiban), an antagonist of the GPIIb/IIIa receptor. This synthesis involves several stages, including lipase-catalyzed resolution, iodination, and palladium-catalyzed aminocarbonylation (Atkins et al., 2003).
Development of Muscarinic Receptor Antagonists
The compound has also been synthesized as part of a new synthetic route to create compounds with affinity to muscarinic M2 receptors. This process involved a divergent synthesis starting from pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine (Holzgrabe & Heller, 2003).
Novel Organic Synthesis Methods
The compound has been used in novel synthesis methods under solvent-free conditions, like the reaction of anthranilic acid with chloroacetyl chloride, yielding derivatives that include 1(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylmethyl)piperidine-4-carboxylic acid ethyl ester (Acharyulu et al., 2008).
Pharmaceutical Research
In pharmaceutical research, the compound has been used in the synthesis and evaluation of various stereoisomers of calcium antagonists. This involves investigating differences in antihypertensive activities between stereo- and optical isomers of specific compounds (Muto et al., 1988).
Palladium-Catalyzed Oxidative Cyclization
The compound's derivatives have been explored in reactions like palladium-catalyzed oxidative cyclization-alkoxycarbonylation, forming various heterocyclic systems. These reactions have been useful in developing derivatives with potential pharmaceutical applications (Bacchi et al., 2005).
properties
CAS RN |
866086-05-7 |
---|---|
Product Name |
4-(2-Oxo-1,2,4,5-tetrahydro-3H-1,3-benzodiazepine-3-yl)piperidine-1-carboxylic acid (R)-alpha-((4-morpholinopiperidino)carbonyl)-3,5-dimethyl-4-hydroxyphenethyl ester |
Molecular Formula |
C35H47N5O6 |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
[(2R)-3-(4-hydroxy-3,5-dimethylphenyl)-1-(4-morpholin-4-ylpiperidin-1-yl)-1-oxopropan-2-yl] 4-(2-oxo-4,5-dihydro-1H-1,3-benzodiazepin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C35H47N5O6/c1-24-21-26(22-25(2)32(24)41)23-31(33(42)38-12-8-28(9-13-38)37-17-19-45-20-18-37)46-35(44)39-14-10-29(11-15-39)40-16-7-27-5-3-4-6-30(27)36-34(40)43/h3-6,21-22,28-29,31,41H,7-20,23H2,1-2H3,(H,36,43)/t31-/m1/s1 |
InChI Key |
HTLWMOKBJQKDIJ-WJOKGBTCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@H](C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)N2CCC(CC2)N3CCOCC3)OC(=O)N4CCC(CC4)N5CCC6=CC=CC=C6NC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BI-44370; BI44370; BI 44370 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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